molecular formula C10H18O B117914 Dihydro Tagetone CAS No. 1879-00-1

Dihydro Tagetone

Cat. No.: B117914
CAS No.: 1879-00-1
M. Wt: 154.25 g/mol
InChI Key: VUSBHGLIAQXBSW-UHFFFAOYSA-N
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Description

Dihydro Tagetone, also known as dihydrotagetone, is an acyclic monoterpene with the molecular formula C10H18O and a molecular weight of 154.25 g/mol . This compound is characterized by its unique structure, which includes a ketone functional group and a double bond at the seventh position of the carbon chain. It is commonly found in various essential oils and has a distinct aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Tagetone can be achieved through a two-stage process starting from isobutyl methyl ketone. The key step involves an extension of the Carroll reaction . The reaction conditions typically include the use of a base and a suitable solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: Dihydro Tagetone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond allows for addition reactions, such as hydrohalogenation or hydration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Hydrogen halides (e.g., HCl, HBr) or water in the presence of an acid catalyst.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: 2,6-Dimethyloctan-4-ol.

    Substitution: Halogenated or hydrated derivatives of the original compound.

Scientific Research Applications

Dihydro Tagetone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the fragrance industry due to its pleasant aroma and in the production of flavoring agents.

Comparison with Similar Compounds

Uniqueness: Dihydro Tagetone is unique due to its combination of a ketone functional group and a double bond, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various fields, from synthetic chemistry to industrial applications.

Properties

IUPAC Name

2,6-dimethyloct-7-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,8-9H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSBHGLIAQXBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883766
Record name 7-Octen-4-one, 2,6-dimethyl-
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879-00-1
Record name Dihydrotagetone
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Record name 7-Octen-4-one, 2,6-dimethyl-
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Record name 7-Octen-4-one, 2,6-dimethyl-
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Record name 7-Octen-4-one, 2,6-dimethyl-
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Record name 2,6-dimethyloct-7-en-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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